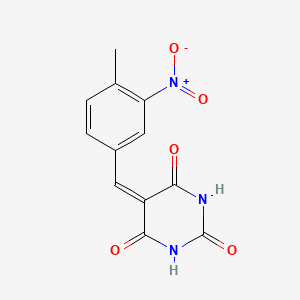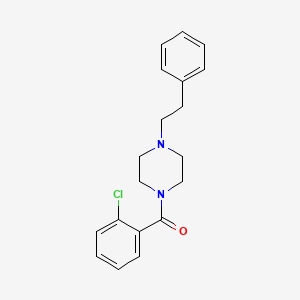
2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl diethyldithiocarbamate
Vue d'ensemble
Description
2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl diethyldithiocarbamate, commonly known as PTAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. PTAA is a member of the dithiocarbamate family of compounds, which are known to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of PTAA is not fully understood, but it is believed to act through the inhibition of key enzymes and signaling pathways involved in inflammation, cancer, and viral infections. PTAA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating immune and inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that PTAA can modulate various biochemical and physiological processes in cells and tissues. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. PTAA has also been shown to inhibit the replication of several viruses, including HIV and hepatitis B.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PTAA is its broad spectrum of biological activities, which makes it a versatile tool for studying various disease processes. Additionally, PTAA is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of PTAA is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of PTAA. One area of research is the development of PTAA-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of PTAA. Additionally, further studies are needed to determine the safety and toxicity of PTAA in vivo, which will be critical for its future clinical applications.
In conclusion, PTAA is a synthetic compound with significant potential for use in biomedical research. Its broad spectrum of biological activities and relative ease of synthesis make it a versatile tool for studying various disease processes. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
Applications De Recherche Scientifique
PTAA has been extensively studied for its potential applications in biomedical research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies.
Propriétés
IUPAC Name |
[2-oxo-2-(2,2,4,6,7-pentamethylquinolin-1-yl)ethyl] N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2OS2/c1-8-22(9-2)20(25)26-13-19(24)23-18-11-15(4)14(3)10-17(18)16(5)12-21(23,6)7/h10-12H,8-9,13H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCCAENYQFLOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)N1C2=C(C=C(C(=C2)C)C)C(=CC1(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4886215.png)
![5-{[(4-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886223.png)
![N-({4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3,4-dichlorobenzamide](/img/structure/B4886230.png)
![3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide](/img/structure/B4886233.png)
![6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4886258.png)
![3-methoxy-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4886269.png)

![tetrahydro-2-furanylmethyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4886283.png)
![2,6-di-tert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B4886291.png)


![7-fluoro-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4886312.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4886339.png)